molecular formula C8H7F3O2 B1321885 4-Methoxy-3-(trifluoromethyl)phenol CAS No. 53903-59-6

4-Methoxy-3-(trifluoromethyl)phenol

Cat. No.: B1321885
CAS No.: 53903-59-6
M. Wt: 192.13 g/mol
InChI Key: SSPYTHVQEXWESL-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring

Biochemical Analysis

Biochemical Properties

4-Methoxy-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to either protective effects or cell death, depending on the concentration and exposure duration. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in the formation of by-products that may have different biological activities. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the biological response. For instance, doses above a certain threshold can lead to severe toxicity, characterized by histopathological changes in vital organs.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, depending on its targeting signals and post-translational modifications . For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be localized to the nucleus, where it can interact with nuclear proteins and affect gene expression. The subcellular localization of this compound is essential for understanding its precise mechanism of action and biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of 4-methoxyphenol. This reaction typically employs trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

4-Methoxy-3-(trifluoromethyl)phenol serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

  • Formation of carbon-carbon bonds.
  • Synthesis of complex organic molecules.
  • Modification of existing compounds for specific applications.

Biology

Research has indicated that this compound exhibits potential biological activities :

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting applications in developing antimicrobial agents.
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways by interacting with enzymes involved in these processes. It has shown efficacy in reducing inflammation in neuroinflammatory models.
  • Antitumor Activity: Preliminary studies indicate that it may possess antitumor properties, with derivatives demonstrating activity against various cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

  • Drug Development: The unique chemical structure allows for modifications that could enhance pharmacological properties, leading to novel therapeutic agents.
  • Antiviral Properties: Initial findings suggest that it may inhibit viral replication, warranting further investigation into its antiviral capabilities.

Biochemical Interaction Studies

  • Interaction with Cytochrome P450 Enzymes:
    • The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to either inhibition or activation depending on the specific enzyme involved.
  • Inhibition of Schistosoma mansoni Thioredoxin-Glutathione Reductase:
    • A study evaluated derivatives of this compound as inhibitors of Schistosoma mansoni thioredoxin-glutathione reductase. These compounds demonstrated selective inhibition compared to human flavoenzymes, indicating potential for antischistosomal therapy .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(trifluoromethyl)phenol
  • 4-Methoxy-2-(trifluoromethyl)phenol
  • 4-Methoxy-3-(trifluoromethyl)aniline

Uniqueness

4-Methoxy-3-(trifluoromethyl)phenol is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .

Biological Activity

4-Methoxy-3-(trifluoromethyl)phenol, with the molecular formula C₈H₇F₃O and a molecular weight of approximately 192.14 g/mol, is an aromatic compound notable for its unique structural features, including a methoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antitumor, and antiviral contexts.

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its pharmacological properties. The melting point of this compound ranges from 45°C to 47°C, and it typically appears as a pale yellow to colorless liquid.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by interacting with enzymes involved in these processes. For instance, studies suggest that this compound can inhibit specific enzymes that play critical roles in neuroinflammatory conditions, potentially leading to therapeutic effects.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Derivatives of this compound have demonstrated activity against various cancer cell lines. The introduction of the trifluoromethyl group is believed to enhance the potency and selectivity of these derivatives against specific tumor targets .

Antiviral Properties

In addition to its anti-inflammatory and antitumor activities, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms yet to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The trifluoromethyl group significantly alters the electronic properties of the molecule, which can affect its interaction with biological targets. Comparative studies with structurally similar compounds highlight its unique reactivity profile:

Compound NameStructure FeaturesUnique Attributes
4-Methoxy-3-(trifluoromethyl)anilineContains an amine group instead of hydroxylMore basic properties; used in different syntheses
3-Methoxy-5-(trifluoromethyl)phenolDifferent positioning of substituentsVariations in reactivity due to substituent positions
1-Methoxy-4-(trifluoromethyl)benzeneMethoxy group at position oneAromatic stability; different applications
3,5-Bis(trifluoromethyl)phenolTwo trifluoromethyl groupsEnhanced lipophilicity; potential for different biological activities

This table illustrates how variations in structure can lead to differences in biological activity and application potential.

Case Studies and Research Findings

  • Neuroinflammation : A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in neurodegenerative diseases characterized by inflammation.
  • Cancer Cell Lines : In vitro assays using various cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity, with IC50 values indicating potent antitumor activity. These findings support further exploration into its use as a chemotherapeutic agent .
  • Antiviral Activity : Preliminary antiviral assays indicated that this compound could inhibit viral replication in cell cultures, although detailed mechanisms remain to be investigated .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYTHVQEXWESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53903-59-6
Record name 4-methoxy-3-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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